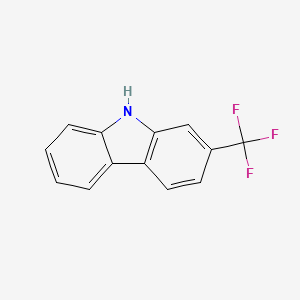

2-(trifluoromethyl)-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Science

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a privileged structure in modern chemical science. scispace.comnih.gov Its unique electronic properties, planarity, and versatility for functionalization make it a cornerstone for the development of a wide array of functional molecules. univaq.it The parent compound, 9H-carbazole, was first isolated from coal tar in 1872. nih.gov

In the realm of medicinal chemistry, the carbazole framework is a key constituent in numerous biologically active compounds, both from natural sources and synthetic routes. scispace.comnih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govmdpi.com The rigid and aromatic nature of the carbazole nucleus allows it to effectively interact with biological targets, and modifications at its various positions can fine-tune its therapeutic effects. scispace.comnih.gov Several commercially available drugs feature the carbazole moiety, underscoring its clinical significance. nih.gov

Beyond pharmaceuticals, carbazole derivatives are pivotal in materials science, particularly in the field of organic electronics. nih.govmdpi.com Their inherent photo-physical and fluorescent properties, combined with excellent charge transport characteristics, make them ideal candidates for components in organic light-emitting diodes (OLEDs). magtech.com.cnresearchgate.neturan.ua Carbazole-based materials are utilized as fluorescent emitters, host materials, and in thermally activated delayed fluorescence (TADF) applications, contributing to the development of energy-efficient displays and lighting. magtech.com.cnresearchgate.net The ability to easily modify the carbazole structure allows for the precise tuning of their electronic and optical properties to meet the demands of advanced electronic devices. magtech.com.cn

The following table provides a summary of the key application areas of carbazole scaffolds:

| Field | Applications |

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Neuroprotective Agents scispace.comresearchgate.netnih.govmdpi.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Photoconductive Materials, Solar Cells nih.govmdpi.comuran.ua |

| Supramolecular Chemistry | Synthetic Receptors for Anions and other small molecules univaq.it |

The Role of Trifluoromethylation in Modulating Electronic and Reactivity Profiles within Organic Frameworks

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group into an organic molecule, is a powerful strategy in modern chemical synthesis, particularly in drug design and materials science. mdpi.comhovione.com The -CF3 group possesses a unique combination of properties that significantly influence the electronic and reactivity profiles of the parent scaffold. mdpi.comtcichemicals.com

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms, which pulls electron density away from the attached aromatic ring or organic framework. tcichemicals.comvaia.com This deactivation of the ring system makes it less susceptible to oxidative metabolism, a crucial feature in drug design for enhancing metabolic stability and prolonging the half-life of a drug. mdpi.comnih.gov

Furthermore, the introduction of a -CF3 group increases the lipophilicity of a molecule, which can improve its ability to permeate biological membranes and enhance its bioavailability. mdpi.comnih.gov This increased lipophilicity, coupled with the group's steric bulk (larger than a methyl group), can also lead to stronger binding affinity and selectivity for biological targets. mdpi.com

In terms of chemical reactivity, the electron-withdrawing nature of the -CF3 group directs electrophilic aromatic substitution to the meta-position. vaia.com It deactivates the ortho and para positions, making the meta position more favorable for attack by an incoming electrophile. vaia.com This directive effect is a valuable tool in organic synthesis for achieving specific substitution patterns.

The key effects of trifluoromethylation are summarized in the table below:

| Property | Effect of Trifluoromethyl (-CF3) Group | Consequence |

| Electronic Profile | Strong electron-withdrawing group | Deactivates aromatic rings, increases oxidative stability mdpi.comtcichemicals.com |

| Lipophilicity | Increases lipophilicity | Enhances membrane permeability and bioavailability mdpi.comnih.gov |

| Steric Profile | Bulkier than a methyl group | Can enhance binding affinity and selectivity to biological targets mdpi.com |

| Reactivity | Meta-directing for electrophilic aromatic substitution | Controls regioselectivity in chemical synthesis vaia.com |

Overview of Research Trajectories for 2-(Trifluoromethyl)-9H-Carbazole Derivatives

The strategic combination of the versatile carbazole scaffold with the modulating effects of trifluoromethylation has spurred significant research into derivatives of this compound. These efforts are primarily focused on leveraging the unique properties imparted by the -CF3 group to develop novel compounds for medicinal chemistry and materials science.

A prominent research trajectory involves the development of diverse molecular libraries through controlled trifluoroalkylation strategies. nih.gov For instance, a condition-controlled divergent trifluoroalkylation of carbazole derivatives has been developed, allowing for the selective synthesis of mono-trifluoromethylated, di-trifluoromethylated, and other complex CF3-decorated carbazoles from the same starting materials. nih.gov This approach provides a platform for generating a wide range of structurally diverse compounds for high-throughput screening and the discovery of new bioactive molecules and functional materials.

In medicinal chemistry, derivatives of this compound are being investigated for a variety of therapeutic applications. The presence of the trifluoromethyl group can enhance the potency and selectivity of these compounds as inhibitors of specific enzymes, such as kinases, which are implicated in diseases like cancer. mdpi.com Furthermore, trifluoromethylated carbazoles have shown promise in the development of neuroprotective agents. nih.gov

The synthesis of functionalized carbazoles, including those with trifluoromethyl substituents, is an active area of research. nih.govorganic-chemistry.org Methodologies such as palladium-catalyzed C-H functionalization and C-N bond formation are being refined to allow for the efficient and regioselective synthesis of these complex molecules. nih.gov These synthetic advancements are crucial for accessing novel this compound derivatives with tailored properties for specific applications.

The following table outlines the primary research areas for this compound derivatives:

| Research Area | Focus | Key Findings and Approaches |

| Diversity-Oriented Synthesis | Creation of diverse molecular libraries | Condition-controlled divergent trifluoroalkylation to produce mono- and di-trifluoromethylated carbazoles nih.gov |

| Medicinal Chemistry | Development of new therapeutic agents | Investigation as kinase inhibitors and neuroprotective agents nih.govmdpi.com |

| Synthetic Methodology | Efficient and selective synthesis of derivatives | Palladium-catalyzed cross-coupling and C-H activation reactions nih.govorganic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDQSLQFQHKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479099 | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2285-35-0 | |

| Record name | 2-(Trifluoromethyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Transformations

Strategies for the Direct and Indirect Synthesis of 2-(Trifluoromethyl)-9H-Carbazole and its Derivatives

The construction of the this compound core and its derivatives can be achieved through a variety of synthetic strategies, ranging from multi-step sequences to sophisticated transition-metal-catalyzed reactions.

Multi-Step Organic Reaction Sequences

Multi-step synthesis provides a versatile approach to constructing complex carbazole (B46965) structures. These sequences often involve the initial formation of a substituted biphenyl (B1667301) system followed by a ring-closing reaction to form the carbazole core. For instance, a common strategy involves the acylation of 2-nitrotoluenes with ethyl trifluoroacetate, a cost-effective source of the trifluoromethyl group. The resulting 2-nitrobenzyl trifluoromethyl ketones can then be cyclized without isolation using a reducing agent like zinc in acetic acid to yield 2-(trifluoromethyl)indoles, which can be further elaborated to carbazoles. researchgate.net This method is advantageous as it avoids the use of expensive catalysts and harsh reaction conditions and is scalable. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the functionalization of carbazole scaffolds. For example, trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters have been successfully coupled with heteroaryl halides to produce a variety of CF3-substituted aryl/heteroaryl-pyridines and heteroaryl-3-(trifluoromethyl)pyrazoles in good yields. rsc.org

In the context of carbazole synthesis, Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) of triolborate-type carbazole monomers has been developed for the precise synthesis of polycarbazoles. nih.govnih.gov This method has been successfully applied to the synthesis of both poly[9-(2-octyldodecyl)-3,6-carbazole] (3,6-PCz) and poly[9-(2-octyldodecyl)-2,7-carbazole] (2,7-PCz). nih.govnih.gov The functionalization of chlorinated pyrimido[1,2-b]indazole derivatives via Suzuki-Miyaura coupling has also been demonstrated to produce a diverse range of arylated products. mdpi.com

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| Trifluoromethyl-substituted pyridylboronic acids and heteroaryl halides | Palladium catalyst | CF3-substituted aryl/heteroaryl-pyridines | 51-98 | rsc.org |

| Trifluoromethyl-substituted pyrazolylboronic esters and heteroaryl halides | Palladium catalyst | Heteroaryl-3-(trifluoromethyl)pyrazoles | 60-85 | rsc.org |

| Chlorinated 2-(trifluoromethyl)pyrimido[1,2-b]indazole and arylboronic acids | PdCl2(PPh3)2 | 4-Arylated 2-(trifluoromethyl)pyrimido[1,2-b]indazoles | Good | mdpi.com |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. acs.orgwikipedia.org This reaction is instrumental in introducing alkynyl moieties onto the carbazole framework, which can serve as versatile handles for further transformations. acs.orgwikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to circumvent the issue of alkyne homocoupling, which can be a significant side reaction in the presence of copper catalysts. acs.orgwikipedia.org These milder conditions often lead to higher yields and cleaner reactions. The Sonogashira coupling has been successfully employed in the synthesis of various disubstituted heterocycles, including those containing oxazole (B20620) and thiazole (B1198619) cores. nih.gov

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| Aryl iodides and terminal alkynes | Palladium(II) complexes | Ynones | Excellent | nih.gov |

| 2-, 4-, and 5-trifloyl oxazoles and thiazoles with terminal alkynes | Palladium(0) catalyst | Disubstituted heterocycles | Not specified | nih.gov |

Ullman Reaction for N-Substitution

The Ullman reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming carbon-nitrogen bonds. It is particularly useful for the N-arylation of carbazoles, allowing for the introduction of various substituents at the 9-position of the carbazole ring. While traditional Ullman conditions often require harsh reaction conditions, modern variations have been developed that proceed under milder conditions.

C-N Coupling Reactions Utilizing Trifluoromethylated Arenes

The direct formation of the carbazole ring system through C-N coupling reactions involving trifluoromethylated arenes represents a highly efficient synthetic route. A notable example is the photoinduced copper-catalyzed C-N coupling of trifluoromethylated arenes with carbazoles. researchgate.netnih.govresearchgate.net This method allows for the selective defluorinative functionalization of the trifluoromethyl group to form α,α-difluoromethylamines. researchgate.netnih.gov

Another powerful approach is the palladium-catalyzed tandem directed C-H functionalization and amide arylation. nih.gov This method allows for the efficient construction of substituted carbazoles from readily available amides and arenes in a two-step protocol. nih.gov

Selective Derivatization and Functionalization at Key Positions (N, 2, 3, 6, 7)

The functionalization of this compound at specific positions is key to tuning its properties for various applications.

N-Position (Position 9): The nitrogen atom of the carbazole ring is a common site for derivatization. N-alkylation or N-arylation can be readily achieved. For instance, carbazoles can be N-arylated using a copper-catalyzed Ullmann-type C-N cross-coupling reaction with aryl chlorides. researchgate.net Similarly, N-alkylation can be performed using alkyl halides in the presence of a base. rsc.org

Positions 3, 6, and 7: These positions are the most electron-rich and are the primary targets for electrophilic substitution. As discussed, the strong deactivating and meta-directing trifluoromethyl group at position 2 makes the other aromatic ring more susceptible to attack. Therefore, halogenation, nitration, or Friedel-Crafts acylation would preferentially occur at the C6 and C7 positions. The C3 position is electronically deactivated by the adjacent CF3 group.

Position 2: This position is already occupied by the trifluoromethyl group.

A diversity-oriented synthesis strategy for creating CF3-decorated carbazole libraries has been developed using the Friedel-Crafts reaction of carbazoles with trifluoropyruvate. nih.gov By controlling the reaction conditions (e.g., choice of acid promoter), it is possible to achieve chemo- and regio-selective installation of trifluoromethylated groups, primarily at the 3- and 6-positions of the carbazole core. nih.gov

Preparation of Precursor Molecules for this compound Synthesis

The synthesis of the this compound core itself can be accomplished through several classical heterocyclic chemistry reactions, which dictate the required precursor molecules.

One of the most established methods for carbazole synthesis is the Cadogan cyclization . This reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a phosphite (B83602) reagent like triethyl phosphite. researchgate.net To synthesize this compound via this route, the necessary precursor would be 2-nitro-x-trifluoromethyl-biphenyl (where the exact position of the trifluoromethyl group on the second ring would determine the final product).

Another powerful method is the Graebe-Ullmann synthesis , which involves the thermal or photochemical de-aromatization of an N-aryl benzotriazole (B28993) followed by cyclization. rsc.orgyoutube.com The precursor for this reaction would be a 1-(substituted-phenyl)-1H-benzotriazole , which upon loss of N2, generates a diradical that cyclizes to form the carbazole.

The Ullmann condensation offers a pathway involving the copper-catalyzed coupling of an aryl amine with an aryl halide, followed by an intramolecular cyclization. wikipedia.org For this compound, this could involve the reaction of a trifluoromethyl-substituted aniline (B41778) with a di-halogenated benzene (B151609) derivative or a related intramolecular coupling of a pre-formed diarylamine. organic-chemistry.org

A plausible synthetic route could start with commercially available materials like trifluoromethyl-substituted anilines or nitrobenzenes, which are then used to construct a suitable substituted biphenyl or diarylamine precursor for the final cyclization step to form the carbazole ring.

Computational and Theoretical Investigations of 2 Trifluoromethyl 9h Carbazole

Quantum Chemical Calculations for Electronic Structure Elucidation

To understand the intricate electronic nature of 2-(trifluoromethyl)-9H-carbazole, researchers have utilized several powerful computational techniques. These methods allow for a detailed description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of carbazole (B46965) derivatives, including this compound. mdpi.comresearchgate.net This method offers a balance between computational cost and accuracy, making it suitable for studying the ground-state properties of molecules. DFT calculations are instrumental in determining optimized molecular geometries, electron density distributions, and other key parameters that govern the molecule's behavior. mdpi.comdoi.org For instance, DFT has been used to study phenothiazine (B1677639) derivatives with a trifluoromethyl group, providing insights into their thermochemical parameters and antioxidant capabilities. mdpi.comresearchgate.net These studies highlight the utility of DFT in predicting the chemical reactivity and molecular stability of complex organic molecules. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. escholarship.orgnih.govsemanticscholar.org This extension of DFT is a popular and effective method for calculating the properties of electronically excited states. researchgate.net TD-DFT can predict absorption and emission spectra, providing a theoretical basis for understanding the photophysical processes that occur in the molecule. researchgate.net For example, TD-DFT calculations have been used to explore the potential of fluorine-containing groups, such as trifluoromethyl, in designing thermally activated delayed fluorescence (TADF) emitters. semanticscholar.org These studies often focus on how the molecular structure influences the energies of the lowest singlet (S1) and triplet (T1) excited states, which is a critical factor for efficient light emission. semanticscholar.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic characteristics.

Computational studies have shown that the introduction of a trifluoromethyl group can significantly impact the HOMO and LUMO energy levels of the carbazole core. The trifluoromethyl group is a strong electron-withdrawing group, which generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO is often distributed over the trifluoromethyl-substituted part of the molecule. semanticscholar.org This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer (ICT) character in the excited state.

The HOMO-LUMO energy gap is a crucial factor in determining the color of light a molecule can absorb and emit. A smaller energy gap generally corresponds to absorption and emission at longer wavelengths (red-shifted), while a larger gap results in absorption and emission at shorter wavelengths (blue-shifted). Theoretical calculations provide a means to predict and tune this energy gap by modifying the molecular structure. For instance, in a study of carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Type I Emitters (2CzCF3) | - | - | - | semanticscholar.org |

| Type II Emitters (5CzCF3) | - | -1.61 | 4.03 | semanticscholar.org |

| Carbazole-based Donor-Acceptor Compounds | -5.16 | - | 2.40-3.42 | nankai.edu.cnnih.gov |

| (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | - | - | 4.03 | doi.org |

Prediction of Photophysical Parameters

Computational methods are also powerful tools for predicting the photophysical properties of molecules like this compound. These predictions are vital for the rational design of materials for optoelectronic applications.

Absorption and Emission Spectra Calculations

TD-DFT is widely used to simulate the absorption and emission spectra of organic molecules. nih.govresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, it is possible to predict the wavelengths of maximum absorption (λ_abs) and emission. These calculations can reveal how the trifluoromethyl substituent influences the photophysical behavior of the carbazole scaffold. For example, the incorporation of carbazole units into polyfluorene backbones has been shown to result in a blue shift of both the absorption and photoluminescence emission peaks. nih.gov

In the context of TADF emitters, TD-DFT calculations are crucial for predicting the energies of the S1 and T1 states and the energy gap between them (ΔE_ST). semanticscholar.org A small ΔE_ST is a prerequisite for efficient reverse intersystem crossing (RISC), the process that allows the harvesting of triplet excitons for light emission. Computational studies have explored how the number and position of carbazole donors, in conjunction with a trifluoromethyl acceptor, affect the S1 and T1 energies and the resulting ΔE_ST. semanticscholar.org For instance, certain carbazole-based compounds with a trifluoromethyl group have been predicted to be promising deep blue TADF emitters due to their high singlet energies and small ΔE_ST values. semanticscholar.org

| Compound Family | Predicted Singlet Energy (S1) (eV) | Predicted Singlet-Triplet Energy Gap (ΔE_ST) (eV) | Reference |

|---|---|---|---|

| 2CzCF3 | 3.62 | 0.17 | semanticscholar.org |

| 2CzSCF3 | 3.66 | 0.22 | semanticscholar.org |

| 2CzSF5 | 3.51 | 0.07 | semanticscholar.org |

| 5CzCF3 | - | 0.21 | semanticscholar.org |

| 5CzSCF3 | 3.24 | 0.27 | semanticscholar.org |

| 5CzSF5 | 3.00 | 0.12 | semanticscholar.org |

Excited State Lifetimes and Radiative Rates

Theoretical calculations are crucial for understanding the photophysical properties of molecules like this compound. The lifetimes of excited states and the rates of radiative decay (fluorescence and phosphorescence) are key parameters that determine a molecule's efficiency as a luminophore.

Studies on similar 9-phenyl-9H-carbazole-based luminophores have shown that their photophysical properties are significantly influenced by the electronic environment. nih.gov For these molecules, the lowest-energy absorption is typically attributed to a spin-allowed π–π* transition within the carbazole moiety, with a minor contribution from intramolecular charge transfer (ICT). nih.gov The introduction of a potent electron-withdrawing group like trifluoromethyl (-CF3) at the 2-position of the carbazole core is expected to modulate these properties significantly.

Theoretical calculations on related carbazole derivatives suggest that strong emission bands can be assigned to ICT transitions. nih.gov In the solid state or other rigid environments, these compounds often exhibit intense emission. The radiative decay constants in such systems have been shown to be tunable by altering the electron-donating or electron-withdrawing strength of substituents on the carbazole framework. nih.gov For this compound, the -CF3 group would enhance the acceptor character of the carbazole core, likely influencing the energy of the ICT state and, consequently, its radiative decay rate. While specific lifetime and rate data for this exact compound are not detailed in the available literature, computational models can predict these values by analyzing the transition dipole moments and energy gaps between the ground and excited states.

Charge Transfer Characteristics and Spatial Distribution

The concept of charge transfer (CT) is central to the function of many organic electronic materials. In molecules like this compound, both intramolecular and intermolecular CT processes can occur. The trifluoromethyl group is a strong electron-withdrawing group, which significantly alters the electronic distribution within the carbazole ring system.

Computational studies on various carbazole derivatives confirm that they can form stable charge-transfer complexes with suitable electron acceptors. nih.govresearchgate.net The formation of these complexes is characterized by a transfer of electron density from the electron-donating carbazole unit to the acceptor. In this compound, the -CF3 group enhances the electron-accepting nature of the molecule itself.

Theoretical modeling, often using Density Functional Theory (DFT), can map the spatial distribution of frontier molecular orbitals (HOMO and LUMO) to visualize CT characteristics. For a substituted carbazole, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO may be distributed across the substituent and the ring. The introduction of the -CF3 group is expected to lower the energy of the LUMO and draw its distribution towards the C2 position. This modification can facilitate intramolecular charge transfer upon photoexcitation, where an electron moves from the carbazole nitrogen and phenyl rings towards the trifluoromethyl-substituted part of the molecule. This intramolecular CT is a key factor in determining the molecule's photophysical and electronic behavior. rsc.orgrsc.org

Evaluation of Charge Transport Properties

The efficiency of organic electronic devices, such as OLEDs and organic photovoltaics (OPVs), is heavily dependent on the charge transport properties of the constituent materials. For this compound, theoretical calculations provide a powerful tool to predict its ability to transport positive charges (holes) and negative charges (electrons).

Carbazole and its derivatives are well-known for their hole-transporting capabilities. epa.gov However, the introduction of a strong electron-withdrawing group like -CF3 can introduce or enhance electron-transporting properties, potentially making the material ambipolar. rsc.org The charge transport process in organic materials is often described by a hopping model, where charges jump between adjacent molecules. The rate of this hopping is critically affected by parameters such as ionization potential, electron affinity, and reorganization energy, all of which can be estimated using computational methods. icm.edu.pl

Ionization Potentials (IP) and Electron Affinities (EA)

Ionization potential is the energy required to remove an electron from a neutral molecule, and it is a key indicator of a material's hole-transporting ability. A lower IP facilitates hole injection and transport. Electron affinity is the energy released when an electron is added to a neutral molecule, and it relates to the ease of electron injection and transport.

| Compound | Ionization Potential (IP) / eV | Electron Affinity (EA) / eV | Method |

| Carbazole | 7.67 | - | Experimental icm.edu.pl |

| Carbazole | 8.6 | - | Calculated (ΔE) icm.edu.pl |

| Carbazole | 8.11 | - | Calculated (Koopmans) icm.edu.pl |

| This compound | Higher than Carbazole (Predicted) | Higher than Carbazole (Predicted) | Theoretical Prediction |

Reorganization Energies

The reorganization energy (λ) is a critical parameter in the Marcus theory of electron transfer, which describes the charge hopping process. It is defined as the energy required to relax the geometry of a molecule from its neutral state to its charged state geometry and vice-versa. A lower reorganization energy generally leads to a higher charge mobility. The total reorganization energy has two components: an internal contribution (λ_i) from the geometry change of the molecule itself and an external contribution from the surrounding medium.

DFT calculations have been used to estimate the internal reorganization energies for both hole (λ_h) and electron (λ_e) transport in carbazole. icm.edu.pl For unsubstituted carbazole, the hole reorganization energy is significantly larger than the electron reorganization energy, which is consistent with its preferential hole-transporting nature. The introduction of the rigid trifluoromethyl group may influence these values. While specific calculated values for this compound are not present in the search results, studies on related benzocarbazoles suggest that increasing the rigidity of the molecular skeleton can lead to a reduction in reorganization energy. icm.edu.pl

| Compound | Hole Reorganization Energy (λh) / eV | Electron Reorganization Energy (λe) / eV | Method |

| Carbazole (Cz) | 0.27 | 0.10 | DFT icm.edu.pl |

| Benzo[b]carbazole (BbCz) | 0.18 | 0.11 | DFT icm.edu.pl |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are computational tools used to understand chemical reactivity and bonding. researchgate.netnih.gov

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable descriptor for identifying regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the electronegative fluorine atoms of the -CF3 group and the nitrogen atom of the carbazole ring. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This map helps in predicting intermolecular interactions, such as hydrogen bonding. nih.gov

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. nih.govsphinxsai.com For this compound, NBO analysis would reveal significant hyperconjugative interactions involving the orbitals of the trifluoromethyl group and the carbazole π-system. It would quantify the electron-withdrawing effect of the -CF3 group by showing strong delocalization of electron density from the carbazole ring orbitals into the antibonding orbitals associated with the C-F bonds. This analysis confirms the perturbation of the electronic structure of the carbazole core by the substituent.

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, allowing for the study of transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. researchgate.netnih.gov

For this compound, computational methods like DFT can be used to model various reactions. For instance, the mechanism of further electrophilic aromatic substitution on the carbazole ring can be investigated. The presence of the deactivating -CF3 group would direct incoming electrophiles to specific positions, and calculations can determine the activation energies for each possible pathway to predict the regioselectivity.

Furthermore, theoretical studies are crucial in understanding reactions that involve the trifluoromethyl group itself. For example, mechanisms of trifluoromethylation or reactions where the C-F bonds are activated can be explored. montclair.edu Computational analysis can model the reaction of α-(trifluoromethyl)styrenes with various nucleophiles, providing insights into addition or defluorination pathways, which could be analogous to potential reactions of a similarly activated carbazole system. mdpi.com By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of a proposed reaction can be constructed, offering a deep understanding of its feasibility and kinetics. researchgate.net

Investigation of Non-Aufbau Electronic Structures

The electronic structure of a molecule is fundamentally described by the arrangement of its electrons in various molecular orbitals. In the ground state, this arrangement typically adheres to the Aufbau principle, which dictates that electrons fill the lowest available energy orbitals first. However, under certain conditions, particularly upon excitation, molecules can adopt electronic configurations that deviate from this principle, leading to what are known as non-Aufbau electronic structures.

A non-Aufbau configuration represents an excited state where one or more electrons are promoted to higher energy orbitals while lower energy orbitals remain unoccupied. These configurations are intrinsically higher in energy than the ground state. The study of such states is crucial for understanding the photophysical and photochemical properties of molecules, including processes like fluorescence, phosphorescence, and charge transfer.

For a molecule like this compound, the concept of non-Aufbau structures is of significant theoretical interest. The carbazole moiety is an electron-donating system, while the trifluoromethyl group is a potent electron-withdrawing substituent. This electronic push-pull characteristic influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on carbazole derivatives have extensively investigated these frontier orbitals to understand their electronic transitions and suitability for applications in organic electronics. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

While specific computational investigations into the non-Aufbau electronic structures of this compound are not prevalent in the existing literature, theoretical considerations suggest their potential importance. The excitation of an electron from the HOMO to the LUMO is the most common electronic transition (an Aufbau-permissible excited state). However, transitions to higher unoccupied orbitals (e.g., LUMO+1, LUMO+2) or from lower occupied orbitals other than the HOMO can lead to non-Aufbau excited states.

A particular area of interest in advanced computational chemistry is the study of "quasi-closed-shell" systems, a special case of non-Aufbau configuration where a Singly Occupied Molecular Orbital (SOMO) is found to be energetically lower than a Doubly Occupied Molecular Orbital (DOMO). Such configurations can have profound implications for the molecule's redox properties and reactivity.

The table below provides a conceptual illustration of an Aufbau ground state configuration versus a hypothetical non-Aufbau excited state configuration for a molecule like this compound.

| Molecular Orbital | Aufbau Ground State Configuration | Hypothetical Non-Aufbau Excited State Configuration |

| LUMO+1 | 텅 빔 | Electron |

| LUMO | 텅 빔 | Electron |

| HOMO | Paired Electrons | 텅 빔 |

| HOMO-1 | Paired Electrons | Paired Electrons |

| This table is a simplified, hypothetical representation to illustrate the concept and does not represent actual calculated data for this compound. |

In this hypothetical non-Aufbau state, an electron from the HOMO has been promoted to the LUMO+1 orbital, bypassing the LUMO. Such a state would have distinct electronic and geometric properties compared to the ground state or the first excited state (S1) and could potentially open up different photochemical reaction pathways.

Optoelectronic Applications of 2 Trifluoromethyl 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Derivatives of 2-(trifluoromethyl)-9H-carbazole have been investigated for their utility in several key components of OLEDs, including as emitters in fluorescent devices, host materials for phosphorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in modulating the properties of the carbazole (B46965) core, which is traditionally a good hole-transporting material.

Host Materials in Phosphorescent OLEDs (PhOLEDs)

The design of host materials for PhOLEDs requires a high triplet energy to ensure efficient energy transfer to the phosphorescent guest emitter. Carbazole derivatives are excellent candidates for host materials due to their inherent high triplet energy. The introduction of a trifluoromethyl group can further enhance their properties.

A notable example is the development of novel asymmetric bipolar and high-triplet-energy phosphorescent host materials, including 9-(3-(3-(trifluoromethyl)-9H-carbazol-9-yl)phenyl)-9H-carbazole . The incorporation of the trifluoromethyl group is intended to improve electron affinity for more efficient electron injection and transport.

Furthermore, studies on tris-cyclometalated iridium(III) complexes with carbazole-based ligands have shown that trifluoromethyl substituents on the pyridyl ring can effectively tune the emission color of the phosphorescent dopants. researchgate.net This highlights the indirect but crucial role that trifluoromethylated carbazole derivatives can play in the emitting layer of PhOLEDs.

| Host Material Type | Emitter | Maximum Efficiency | Reference |

| Carbazole substituted biphenyls | Ir(dbfmi) | 8.7% EQE at 100 cd/m² | ep2-bayreuth.de |

| Carbazole-fluorenyl hybrid | Ir(2-phq)3 | 32 cd/A | nih.gov |

| Carbazole derivatives with ortho-linkage | Ir(ppy)₂(acac) | 88.0 cd/A, 24.4% EQE | nih.gov |

| Carbazole-based hosts with substituents | Ir(dbfmi) | up to 21% EQE | rsc.org |

This table showcases the performance of various carbazole-based host materials, illustrating their potential in high-efficiency PhOLEDs.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. unipr.itbeilstein-journals.orgsigmaaldrich.com The design of TADF molecules often involves separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve a small singlet-triplet energy gap (ΔEST). unipr.itresearchgate.net

The modification of a carbazole/oxadiazole hybrid light-blue TADF emitter with electron-withdrawing trifluoromethyl (CF3) units at the terminal phenyl ring has been explored. This strategic chemical modification is a simple way to enhance luminescence efficiency and provides deeper insight into structure-property relationships. researchgate.net

While direct examples of this compound in TADF emitters are not abundant, the replacement of carbazole with its derivative, 1,3,6,8-tetramethyl-carbazole, in a TADF emitter design has been shown to significantly improve performance. unipr.itfrontiersin.org An OLED using this modified emitter achieved a very high maximum external quantum efficiency of 26.0%. unipr.itfrontiersin.org This suggests that strategic substitution on the carbazole ring, including with trifluoromethyl groups, is a promising avenue for developing advanced TADF emitters.

| TADF Emitter Base | Key Feature | Maximum External Quantum Efficiency (EQE) | Reference |

| Carbazole-2-carbonitrile (CCN) | Narrow CT emissions | up to 17.5% | researchgate.net |

| 1,3,6,8-tetramethyl-carbazole (tMCz) | Enhanced steric hindrance | 26.0% | unipr.itfrontiersin.org |

| Pyrimidine-based | Systematic parameter changes | 26% | mdpi.com |

| Carbazole/oxadiazole hybrid | Dual-role emitter and host | 17.1% (as host) | rsc.org |

This table presents the performance of various TADF emitters based on modified carbazole structures.

Luminescence Properties and Color Tuning

The introduction of trifluoromethyl groups into carbazole-based materials significantly influences their luminescence properties and allows for color tuning. In a study of phosphorescent tris-cyclometalated iridium(III) complexes, the attachment of trifluoromethyl and methoxy (B1213986) substituents to the pyridyl ring of carbazole-based ligands enabled the tuning of phosphorescence energy maxima over a wide range, from green to red (494–637 nm). researchgate.net

These complexes exhibit predominantly metal-to-ligand-charge transfer (³MLCT) excited states. researchgate.net The color shift is attributed to the electronic effects of the substituents on the energy levels of the molecule. This demonstrates that the this compound moiety can be a valuable building block for creating phosphorescent emitters with a desired emission color.

The ability to tune the emission color is also evident in TADF polymers, where adjusting the charge transfer strength between donor and acceptor units with varying electron-accepting capabilities can result in emissions spanning from deep blue to red. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

Carbazole-based materials are extensively used in organic photovoltaics due to their excellent hole-transporting properties, good thermal stability, and tunable electronic characteristics. nih.govnih.gov The incorporation of the this compound unit is a promising strategy to enhance the performance of OPVs, particularly in dye-sensitized solar cells.

Dye Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor. Carbazole derivatives are frequently used as the electron donor part of D-π-A (Donor-π-bridge-Acceptor) sensitizers. nih.govdergipark.org.tr

While specific studies on this compound derivatives as dye sensitizers are not widely reported, the principles of DSSC dye design suggest their potential. The introduction of electron-withdrawing groups like trifluoromethyl can modulate the HOMO and LUMO energy levels of the dye, which is critical for efficient electron injection and dye regeneration. Theoretical studies on new carbazole-based dyes for DSSCs continue to explore the impact of different acceptor and π-bridge units to improve photovoltaic performance. researchgate.net

A review of carbazole-based photosensitizers highlights various structural designs (D-A, D-π-A, etc.) where carbazole acts as the donor. nih.gov The acceptor units in these designs include cyanoacrylic acids and carboxylic acids. nih.gov It is conceivable that a this compound unit could serve as a potent donor in such architectures, potentially leading to higher power conversion efficiencies.

| Carbazole-Based Dye Structure | Key Feature | Power Conversion Efficiency (PCE) | Reference |

| D-π-A with difluorophenyl acceptor | Co-sensitizer application | 0.893% (with N719) | dergipark.org.tr |

| Di-carbazole based | Greenhouse applications | >70% EQE in blue-green region | mdpi.com |

This table shows the performance of different carbazole-based dyes in DSSCs, indicating the versatility of the carbazole core.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Carbazole-based compounds are widely explored as hole transport materials (HTMs) in perovskite solar cells (PSCs) due to their excellent hole mobility, thermal stability, and ease of functionalization. rsc.orgnih.govrsc.orgresearchgate.net The role of the HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode while blocking electrons, thereby minimizing charge recombination and enhancing device performance. rsc.org The performance of these devices is typically evaluated by metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

The introduction of electron-withdrawing groups, such as the trifluoromethyl group, onto the carbazole core is a common strategy to deepen the HOMO energy level. A well-aligned HOMO level with the valence band of the perovskite is crucial for efficient hole extraction. While numerous carbazole derivatives have been successfully employed as HTMs, achieving high PCEs, specific device performance data for HTMs based on the this compound structure is not currently available in published research. Studies on related compounds, like (2-ethylhexyl)-9H-carbazole derivatives, have shown promising results, indicating the potential of the carbazole core in this application. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. researchgate.net Carbazole derivatives are attractive candidates for the active semiconductor layer in OFETs due to their inherent charge-carrying capabilities and high thermal stability. nih.gov The key performance indicators for an OFET are the charge carrier mobility (µ), which quantifies the speed of charge movement in the semiconductor, and the on/off current ratio (Ion/Ioff), which measures the device's switching capability. nih.govuq.edu.au

The molecular packing and electronic properties of the organic semiconductor are critical to achieving high mobility. nih.govsemanticscholar.org While various carbazole-based materials, including dendrimers and fused-ring systems, have been synthesized and tested in OFETs, demonstrating a range of mobilities, there is a lack of specific reports on devices utilizing this compound. uq.edu.aursc.org Theoretical interest exists in how substituents modify charge transport, but experimental data on the mobility and Ion/Ioff ratio for OFETs based on this specific compound are needed to evaluate its potential. nih.gov

Photophysical Characterization and Device Performance Correlations

The photophysical properties of a material, such as its light absorption and emission characteristics, are fundamental to its performance in optoelectronic devices.

Absorbance and Emission Spectroscopies

UV-visible absorption and photoluminescence (PL) spectroscopies are standard techniques used to characterize the electronic transitions in organic materials. The absorption spectrum reveals the wavelengths of light a molecule absorbs to become electronically excited, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. nih.govclockss.org For carbazole itself, absorption peaks are typically observed in the UV region. nist.gov

The position and intensity of these peaks are highly sensitive to the molecular structure, including the nature and position of substituents. nih.govrsc.org For instance, extending the π-conjugation or adding donor-acceptor groups can shift the absorption and emission to longer wavelengths (a redshift). nih.gov While spectra for numerous carbazole derivatives are documented, specific absorption and emission maxima (λabs and λem) for this compound derivatives have not been specifically reported.

Quantum Yield and Excited State Quenching

The photoluminescence quantum yield (PLQY or Φ) is a critical measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed. rsc.org A high quantum yield is desirable for applications like organic light-emitting diodes (OLEDs). Carbazole derivatives can exhibit high quantum yields. nih.gov

Excited state quenching refers to any process that reduces the fluorescence intensity of a substance. This can occur through various mechanisms, including interactions with other molecules or non-radiative decay pathways within the molecule itself. rsc.orgrsc.org The study of quenching provides insight into the stability and efficiency of excited states. researchgate.net Although the principles of quantum yield and quenching in carbazoles are well-understood, quantitative data (e.g., PLQY values) for this compound derivatives are absent from the literature.

Electrochemical Characterization for Optoelectronic Materials

Electrochemical methods are vital for determining the energy levels of frontier molecular orbitals (HOMO and LUMO), which govern the charge injection and transport properties of a material in a device.

Cyclic Voltammetry and Redox Properties

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties (oxidation and reduction) of a molecule. From the onset potentials of the oxidation and reduction peaks in a cyclic voltammogram, the HOMO and LUMO energy levels can be estimated. mdpi.com These energy levels are crucial for predicting the viability of a material as an HTM or electron transport material (ETM) by ensuring proper energy level alignment with adjacent layers in a device, which facilitates efficient charge transfer and minimizes energy barriers. nih.gov

The introduction of an electron-withdrawing trifluoromethyl group is expected to lower the HOMO and LUMO levels of the carbazole core, potentially enhancing its stability against oxidation. nih.gov While CV data and the corresponding energy levels have been reported for a wide array of carbazole derivatives, specific values for this compound are not documented in the surveyed literature.

Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic materials has identified carbazole derivatives as a promising class of compounds. Their rigid, planar structure and extended π-electron system provide a robust scaffold for engineering significant NLO responses. The introduction of electron-withdrawing or electron-donating groups at specific positions on the carbazole ring can further enhance these properties. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is of particular interest in the design of NLO chromophores. While specific experimental data on the NLO properties of this compound are not extensively available in the reviewed literature, the general principles governing the NLO response in carbazole derivatives and the influence of trifluoromethyl substitution provide a strong basis for understanding its potential.

Organic molecules with large NLO responses are crucial for applications in photonics and optoelectronics, including optical signal processing and optical limiting. acs.org The third-order nonlinear optical susceptibility, χ(3), is a key parameter that characterizes the NLO response of a material. Materials with large χ(3) values are sought after for applications such as all-optical switching and data storage. nih.gov

Research on carbazole-based polymers has demonstrated their significant third-order NLO properties. For instance, the third-order nonlinear optical susceptibility of poly(N-vinylcarbazole) (PVK) and its derivatives has been measured using techniques like degenerate four-wave mixing. nih.gov These studies have shown that modifying the carbazole structure can lead to a substantial increase in the χ(3) value. nih.govsigmaaldrich.com

Furthermore, computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of carbazole derivatives. du.ac.ir These theoretical investigations help in elucidating the relationship between molecular structure and hyperpolarizability, which is the microscopic origin of the macroscopic NLO susceptibility. acs.org The first hyperpolarizability (β) and second hyperpolarizability (γ) are molecular parameters that quantify the second- and third-order NLO responses, respectively.

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials. researchgate.netdu.ac.ir Studies on various carbazole derivatives have utilized the Z-scan method to characterize their third-order NLO properties. For example, investigations on 9H-carbazole-3,6-dicarboxaldehyde, 9-hexyl- have revealed its nonlinear absorption and refraction characteristics. researchgate.net

The introduction of a trifluoromethyl group is a known strategy to enhance the NLO properties of organic chromophores. This is attributed to the strong electron-withdrawing nature of the -CF3 group, which can increase the intramolecular charge transfer within the molecule, a key factor for large hyperpolarizabilities. While direct experimental values for this compound are scarce, theoretical studies on other trifluoromethyl-substituted organic molecules have shown promising NLO characteristics. For instance, DFT calculations on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have indicated a significant first hyperpolarizability, suggesting its potential as an NLO material. du.ac.ir

The following table summarizes representative NLO data for some carbazole derivatives found in the literature to provide a comparative context for the potential properties of this compound derivatives.

| Compound Name | Measurement Technique | Key Finding |

| Poly(N-vinylcarbazole) (PVK) | Degenerate Four-Wave Mixing | Exhibited significant third-order nonlinear optical susceptibility (χ(3)). nih.gov |

| Copolymer of 2-(9-carbazolyl)ethyl methacrylate (B99206) and 3-(2-metacryletoxy)carbonyl 7-diethylaminocoumarine | Degenerate Four-Wave Mixing | The χ(3) value was approximately 3 times larger than that of PVK. nih.govsigmaaldrich.com |

| 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | Z-scan | Showed a peak-valley configuration in the closed aperture Z-scan, indicating a thermal-lensing effect and significant nonlinear refraction. researchgate.net |

| 5-(Trifluoromethyl)pyridine-2-thiol | DFT Calculation | The calculated first hyperpolarizability (β) was significantly higher than that of urea, a standard reference material. du.ac.ir |

This table presents data for related compounds to illustrate the NLO potential of the carbazole scaffold and the effect of relevant substituents. Direct experimental NLO data for this compound was not found in the reviewed literature.

Medicinal Chemistry and Biological Activity Investigations

Therapeutic Potential of Carbazole (B46965) Scaffolds with Trifluoromethylation

The unique electronic properties of the trifluoromethyl group, particularly its high electron-withdrawing nature, can significantly influence the biological activity of the parent carbazole molecule. mdpi.com Research into trifluoromethylated carbazole derivatives has uncovered a range of potential therapeutic applications, from combating cancer to managing neurodegenerative diseases.

The carbazole scaffold is a well-established pharmacophore in the development of anticancer agents, with some derivatives known to inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells. mdpi.comnih.gov The addition of various functional groups to the carbazole core is a common strategy to enhance its cytotoxic potential. researchgate.net

Recent studies have focused on synthesizing novel carbazole derivatives and evaluating their antiproliferative activities against various cancer cell lines. For instance, a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives were designed and synthesized, with some compounds showing notable activity in disrupting mitochondrial homeostasis and inducing apoptosis in human lung adenocarcinoma cells. nih.gov One particular derivative, benzo[d] acs.orgnih.govdioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone, demonstrated significant anti-tumor activity in a non-small cell lung cancer (NSCLC) xenograft model. nih.gov

Furthermore, novel carbazole sulfonamide derivatives have shown potent antiproliferative activity against several cancer cell lines, including multidrug-resistant ones. nih.gov Compounds 7 and 15 from this series exhibited strong potency with IC50 values in the nanomolar range. nih.gov Mechanistic studies revealed that these compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Compound 7 also showed selective inhibition of Topoisomerase I, indicating a dual-target mechanism. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| Benzo[d] acs.orgnih.govdioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone | Human lung adenocarcinoma (NSCLC) | Disrupted mitochondrial homeostasis, induced apoptosis, showed in vivo anti-tumor activity. | nih.gov |

| Carbazole Sulfonamide Derivative 7 | Various, including MCF7/ADR (multidrug-resistant) | Potent antiproliferative activity (IC50 = 0.81-31.19 nM), tubulin polymerization inhibition, Topo I inhibition. | nih.gov |

| Carbazole Sulfonamide Derivative 15 | Various, including MCF7/ADR (multidrug-resistant) | Potent antiproliferative activity (IC50 = 0.81-31.19 nM), tubulin polymerization inhibition, high cancer cell selectivity. | nih.gov |

| 5,8-Dimethyl-9H-carbazole Derivative 4 | MDA-MB-231 (triple-negative breast cancer) | IC50 value of 0.73 ± 0.74 μM, inhibited human topoisomerase I, interfered with actin organization. | mdpi.com |

Carbazole derivatives have been investigated for their potential to treat inflammatory and autoimmune diseases. researchgate.netnih.gov The mechanism of action often involves the modulation of inflammatory pathways, such as those regulated by Toll-like receptors (TLRs). nih.gov

A series of novel carbazole compounds have been identified as inhibitors of TLR7, TLR8, and TLR9, which are receptors that can trigger inflammatory responses. nih.gov Their ability to inhibit these receptors makes them promising candidates for treating conditions like systemic lupus erythematosus and rheumatoid arthritis. nih.gov While direct studies on 2-(trifluoromethyl)-9H-carbazole are limited in this context, related structures such as trifluoromethylpyrazoles have demonstrated significant anti-inflammatory and analgesic effects in animal models of chronic inflammation. nih.govresearchgate.net For instance, acute and chronic administration of certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles produced antinociceptive effects in a rat model of arthritis. nih.gov This suggests that the trifluoromethyl group is a key pharmacophore for anti-inflammatory activity.

The carbazole moiety is a recurring structural motif in compounds exhibiting significant antimicrobial and antiviral activities. nih.govresearchgate.netnih.gov The introduction of a trifluoromethyl group can enhance these properties, leading to broad-spectrum agents. rsc.org

In the realm of antibacterial research, derivatives of trifluoromethyl-substituted heterocycles have shown potent activity. N-(trifluoromethyl)phenyl substituted pyrazoles are effective against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can prevent and eradicate biofilms. nih.gov Similarly, certain trifluoromethyl quinoline (B57606) derivatives have demonstrated significant antimicrobial activity against various microorganisms, with some showing particular promise as future antituberculosis agents. rsc.org

Regarding antiviral applications, carbazole derivatives have been evaluated against a range of viruses. nih.govnih.gov Studies have shown that certain carbazole derivatives can inhibit the replication of viruses like the porcine epidemic diarrhea virus (PEDV) at the early stages of its life cycle. nih.gov The trifluoromethyl group itself is a crucial component in some antiviral drugs, as it can enhance interactions with viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com For example, 4-trifluoromethyl bithiazole derivatives have been developed as broad-spectrum antimicrobial agents, showing activity against both viruses (such as human rhinovirus, enterovirus, and Zika virus) and bacteria. rsc.org

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA, Enterococcus faecalis | Growth inhibition, biofilm prevention and eradication. | nih.gov |

| Trifluoromethyl quinoline derivatives | Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans | Significant antimicrobial activity; potential antituberculosis agents. | rsc.org |

| Carbazole derivatives (No. 7 and No. 18) | Porcine epidemic diarrhea virus (PEDV) | Inhibition of viral replication at the early life cycle stage. | nih.gov |

| 4-Trifluoromethyl bithiazoles | hRVA16, EVD68, ZIKV, E. coli, A. baumannii | Broad-spectrum antiviral and antibacterial activity. | rsc.org |

Carbazole-based compounds are considered valuable candidates for developing multi-functional agents to combat Alzheimer's disease (AD). nih.govresearchgate.net Their therapeutic potential stems from their ability to target multiple aspects of the disease's pathology, such as inhibiting cholinesterases (AChE and BuChE) and preventing the aggregation of β-amyloid (Aβ) peptides. nih.govresearchgate.net

Several studies have synthesized and evaluated carbazole derivatives for their neuroprotective and anti-Alzheimer's properties. nih.govnih.gov One study developed a series of carbazole-based compounds that showed potent inhibition of both AChE and BuChE, with IC50 values in the micromolar to nanomolar range. nih.gov The most promising compound from this series also demonstrated significant inhibition of Aβ aggregation and protected neuronal cells from oxidative stress-induced toxicity. nih.gov Docking studies revealed that the carbazole core can effectively bind to key sites within the cholinesterase enzymes. nih.govdntb.gov.ua Other research has highlighted that N-substituted carbazoles can possess potent anti-oxidative activity, offering neuroprotection against glutamate-induced cell injury, which is relevant to neurodegenerative diseases like AD. nih.govnih.gov

The carbazole scaffold has emerged as a versatile structure for developing novel antidiabetic agents. acs.orgmdpi.com Carbazole derivatives have been shown to modulate glucose metabolism through various mechanisms, including the inhibition of key digestive enzymes like α-amylase and α-glucosidase. acs.orgmdpi.com

A series of carbazole-triazole-thione derivatives, including some with a trifluoromethylphenyl group, were synthesized and investigated for their antidiabetic potential. acs.org One compound from this series, C5f, showed promising in vitro inhibition of α-amylase and α-glucosidase and subsequently demonstrated a significant blood glucose-lowering effect in diabetic mice. acs.org The incorporation of a trifluoromethyl group is a strategy also seen in other classes of potential antidiabetic agents, such as trifluoromethylated flavonoid-based isoxazoles, which have shown significant α-amylase inhibitory activity. nih.govmdpi.com

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |

| Carbazole-triazole-thione derivatives | Inhibition of α-amylase and α-glucosidase | Compound C5f showed potent in vitro enzyme inhibition and in vivo hypoglycemic effects. | acs.org |

| Trifluoromethylated flavonoid-based isoxazoles | Inhibition of α-amylase | Potent enzyme inhibition with IC50 values comparable to the standard drug acarbose. | nih.govmdpi.com |

| Chiglitazar (a carbazole-containing drug) | PPAR agonist | Approved for the treatment of type 2 diabetes, demonstrating good blood glucose control. | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Trifluoromethyl Carbazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of carbazole derivatives. These studies investigate how modifications to the chemical structure, such as the position and nature of substituents on the carbazole ring, affect biological activity. researchgate.net

For anticancer carbazole sulfonamide derivatives, SAR studies revealed that the type and position of substituents on the phenyl ring of the sulfonamide moiety significantly impact antiproliferative potency. nih.gov For antimicrobial carbazole derivatives, the presence of electron-withdrawing groups is often linked to enhanced antibacterial activity, while electron-donating groups can favor antifungal activity. nih.gov The lipophilicity and electronic properties of the trifluoromethyl group play a critical role in these interactions, often enhancing membrane permeability and binding affinity to target proteins. researchgate.netnih.gov In the context of antitrypanosomal agents, SAR studies on related pyrazolone (B3327878) derivatives showed that specific substitutions on the nitrogen atom of the heterocyclic ring were key to improving potency and physicochemical properties. frontiersin.org The general consensus across various studies is that the introduction of diverse substituents, including halogens like the trifluoromethyl group, to the carbazole core makes it a privileged scaffold for medicinal chemistry applications. researchgate.net

Pharmacokinetic Modulation through Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl group onto a parent molecule is a well-established strategy to enhance its drug-like properties. The CF3 group can significantly alter a compound's metabolic stability, membrane permeability, and bioavailability. nih.gov For instance, the high electronegativity of the fluorine atoms can shield adjacent C-H bonds from metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life. nih.govmdpi.com

Studies on various molecular scaffolds have demonstrated these benefits. In one case, the replacement of a nitro group with a trifluoromethyl group resulted in compounds with improved in vitro metabolic stability. nih.govnih.gov Similarly, trifluoromethyl-containing oxetanes have shown enhanced metabolic stability compared to their corresponding tert-butyl analogs. cambridgemedchemconsulting.com The introduction of trifluoroalkyl motifs into carbazole frameworks is noted to improve lipophilicity, membrane permeability, and metabolic stability. nih.gov

While specific pharmacokinetic data for this compound is not extensively detailed in the provided literature, the general principles of trifluoromethylation strongly suggest a favorable impact. For example, FDA-approved drugs containing the CF3 group exhibit modulated pharmacokinetic profiles. Berotralstat, which features a trifluoromethyl group, is primarily metabolized by CYP2D6 and CYP3A4, and its absorption time (Tmax) can be influenced by food. mdpi.com Enasidenib, another CF3-containing drug, is a known inducer of CYP3A4 and CYP2B6 enzymes. mdpi.com These examples underscore the significant role the trifluoromethyl group plays in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Molecular Docking and In Silico Target Interaction Studies

Molecular docking and other in silico methods are powerful tools for predicting the binding affinity and interaction patterns of ligands with biological targets, thereby guiding the design and optimization of new drug candidates. researchgate.netwjarr.com Carbazole derivatives have been the subject of numerous computational studies to elucidate their potential mechanisms of action against various diseases.

In silico studies have explored carbazole derivatives as inhibitors of several key therapeutic targets:

Topoisomerase II: Designed carbazole derivatives have been investigated for their ability to inhibit topoisomerase II, a critical enzyme in cancer cells. Docking studies revealed good binding energy scores for promising ligands, indicating stable interactions within the enzyme's binding site. researchgate.net

Dihydrofolate Reductase (DHFR): The antibacterial potential of carbazole derivatives has been assessed by docking them against S. aureus dihydrofolate reductase. jchr.org

Caspase-3: Triazole-based carbazole derivatives have been docked against caspase-3, an enzyme involved in apoptosis, to evaluate their potential as anticancer agents. nih.gov

DNA Minor Groove: Trifluoromethylated triazole derivatives have shown superior binding efficacy within the minor groove of DNA compared to their non-fluorinated counterparts in docking simulations. nih.gov

The table below summarizes representative findings from molecular docking studies on various carbazole-based compounds, illustrating the types of interactions and targets explored.

| Compound Class | Target Protein | Key Findings/Interactions |

| Carbazole Derivatives | Topoisomerase II | Good binding energy scores (-9.21 and -9.50 kcal/mol) and stable ligand-receptor complexes. researchgate.net |

| Carbazole Derivatives | S. aureus DHFR | Favorable binding interactions suggesting potential as antibacterial agents. jchr.org |

| Triazole-Carbazole Hybrids | Caspase-3 | Structures fit well into the active site pocket of the target molecule. nih.gov |

| Trifluoromethylated Triazoles | DNA Double Helix | Superior binding efficacy within the minor groove compared to non-fluorinated analogs. nih.gov |

| 2,3-dialkylindoles and carbazoles | MDM2-p53 | Docking studies performed to assess binding to protein complexes. researchgate.net |

Biological Evaluation Methodologies (e.g., in vitro assays for cytotoxicity)

The biological activity of potential therapeutic agents like this compound is assessed through a battery of in vitro assays. These tests are crucial for determining a compound's efficacy, mechanism of action, and selectivity. A primary focus is often on cytotoxicity assays against cancer cell lines.

Commonly employed methodologies include:

MTT Assay: This colorimetric assay is widely used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. It assesses the metabolic activity of cells, which is typically proportional to the number of viable cells. nih.govnih.gov The cytotoxicity of various carbazole derivatives has been determined using this method against cell lines such as the human breast cancer cell line MCF-7. rsc.orgnih.gov

BrdU Incorporation Assay: This assay measures DNA synthesis and cell proliferation. A reduction in the incorporation of bromodeoxyuridine (BrdU) indicates an antiproliferative effect. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds can induce cell cycle arrest at specific checkpoints, which is a common mechanism for anticancer agents. For example, some carbazole derivatives cause cell population arrest in the sub-G1 and S phases. nih.gov

Apoptosis Assays: To determine if cell death occurs via apoptosis, various markers are evaluated. This can include observing changes in the expression of apoptosis-related proteins like Bcl-2 and p53, and measuring the activation of caspases (e.g., caspase-9). nih.gov

Anti-Angiogenesis Assays: The effect of a compound on the formation of new blood vessels can be evaluated in vitro using human umbilical vascular endothelial cells (HUVECs). These assays measure the inhibition of cell proliferation, migration, and tube formation. nih.gov

Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA damage in individual cells, providing an indication of a compound's genotoxicity. biomedpharmajournal.org

The table below presents examples of cytotoxicity data for different carbazole derivatives, showcasing the type of information generated from these biological evaluation methods.

| Compound Class | Cell Line | Assay | Result (IC50) |

| Symmetrically Substituted Carbazoles | Multiple Cancer Lines | MTT | < 1 µM for compound 27a. nih.gov |

| Trifluoromethyl-isoxazoles | MCF-7 (Breast Cancer) | MTT | 2.63 µM for lead compound 2g. rsc.org |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | P. falciparum (W2 strain) | Antimalarial Assay | 5.98 µM. nih.gov |

| Carbofuran | Cat Fibroblast Cells (CFC) | Cytotoxicity | LC50 = 0.42 mM. biomedpharmajournal.org |

Bioisosteric Replacement Studies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a functional group in a biologically active compound is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The trifluoromethyl group is frequently used as a bioisostere for various groups, including the methyl, chloro, and nitro groups. nih.gov

A compelling example of this strategy is the replacement of an aliphatic nitro group (NO2) with a trifluoromethyl group (CF3) in a series of positive allosteric modulators of the CB1 cannabinoid receptor. nih.govnih.gov The nitro group is often considered metabolically undesirable, whereas the CF3 group is more stable. In this study, the CF3-containing analogs were generally more potent and displayed improved in vitro metabolic stability compared to their nitro counterparts. nih.govnih.gov

Another study explored the bioisosteric replacement of a trifluoromethyl group with a pentafluorosulfanyl (SF5) group on an indole (B1671886) scaffold. nih.gov This investigation revealed that despite the similar strong electron-withdrawing properties of SF5 and NO2 groups, their inhibitory activities differed by over 400-fold, highlighting that bioisosteric replacement can lead to surprising and non-obvious structure-activity relationships (SAR). nih.gov

The table below illustrates the concept of bioisosteric replacement with the CF3 group.

| Parent Compound Moiety | Bioisosteric Replacement | Rationale/Observed Outcome |

| Aliphatic Nitro Group (NO2) | Trifluoromethyl Group (CF3) | Improved potency and metabolic stability; CF3 is considered more "drug-like". nih.govnih.gov |

| tert-Butyl Group | Trifluoromethyl Oxetane | Decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.com |

| Trifluoromethyl Group (CF3) | Pentafluorosulfanyl Group (SF5) | Investigated effects of size and electron-withdrawing strength, leading to surprising SAR results. nih.gov |

| Carboxylic Acid | Tetrazole / Trifluoromethyl Ketone | To improve bioavailability, permeability, and other pharmacokinetic properties. |

These studies underscore that the substitution of a functional group with a trifluoromethyl group on a scaffold like 9H-carbazole is a rational approach to modulate biological activity and optimize drug-like properties.

Catalytic Applications of Carbazole Systems

Photoredox Catalysis Utilizing Carbazole (B46965) Derivatives